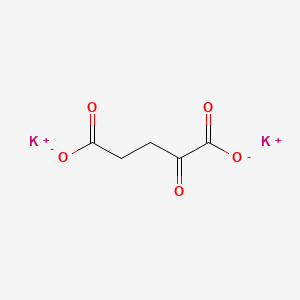

Dipotassium oxoglurate

Description

Historical Context and Evolution of 2-Oxoglutarate Research

The scientific journey of 2-oxoglutarate, or alpha-ketoglutarate (B1197944) (AKG), is intrinsically linked to the mapping of cellular metabolism. Initially identified as a key intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), its role was first understood purely in the context of energy production. biomolther.orgspandidos-publications.com The Krebs cycle itself was a landmark discovery in biochemistry, elucidating how cells oxidize nutrients to produce energy. nih.govnih.gov For a long time, this was considered the primary, if not sole, function of 2-oxoglutarate.

Speculative studies later suggested that the Krebs cycle evolved from pathways for amino acid biosynthesis, hinting at a broader role for its intermediates. researchgate.net This perspective began to expand as researchers uncovered the direct link between 2-oxoglutarate and nitrogen metabolism. It was established that 2-oxoglutarate serves as the primary carbon skeleton for the assimilation of nitrogen into amino acids, particularly glutamate (B1630785) and glutamine. nih.govasm.org

A significant evolution in understanding came with the discovery of 2-oxoglutarate-dependent (2-ODD) dioxygenases. annualreviews.orgportlandpress.com This large family of enzymes utilizes 2-oxoglutarate as a crucial co-substrate to catalyze a wide array of oxidative reactions, including hydroxylations. annualreviews.orgportlandpress.com This discovery implicated 2-oxoglutarate in a vast range of cellular processes beyond metabolism, such as collagen synthesis, fatty acid metabolism, and the regulation of gene expression through epigenetic modifications of DNA and histones. portlandpress.comnih.gov

More recently, research has confirmed that 2-oxoglutarate acts as a master regulatory metabolite and a signaling molecule. nih.govasm.org Scientists have identified specific sensor proteins, like the PII protein family, that detect intracellular levels of 2-oxoglutarate. asm.org This sensing mechanism allows cells to gauge their carbon and nitrogen status and adjust metabolic pathways accordingly, solidifying 2-oxoglutarate's status as a central coordinator of cellular function. nih.govasm.org

Fundamental Significance of 2-Oxoglutarate as a Central Metabolite

The fundamental significance of 2-oxoglutarate stems from its position as a lynchpin in the cell's metabolic network, connecting carbon and nitrogen metabolism and regulating a multitude of cellular activities. nih.govasm.org

A Hub in the Tricarboxylic Acid (TCA) Cycle: 2-Oxoglutarate is a critical intermediate in the TCA cycle. biomolther.orgnih.gov It is formed from the oxidative decarboxylation of isocitrate and is subsequently converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex. biomolther.orgontosight.ai This step is a key control point in the cycle and is crucial for the production of NADH, a primary carrier of electrons for ATP synthesis in the electron transport chain. biomolther.orgontosight.ai

Bridge Between Carbon and Nitrogen Metabolism: 2-Oxoglutarate serves as the major intersection between carbohydrate and protein metabolism. nih.govasm.org It acts as the direct precursor for the synthesis of glutamate through reductive amination, a reaction that incorporates free ammonia (B1221849) into an organic molecule. spandidos-publications.comnih.gov Glutamate, in turn, is a precursor for other amino acids like glutamine and proline. nih.gov This function makes 2-oxoglutarate essential for nitrogen assimilation and ammonia detoxification. nih.gov

Obligatory Co-substrate for Dioxygenases: A vast and diverse group of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs) require 2-oxoglutarate to function. annualreviews.org These enzymes are involved in a wide range of critical biological processes. For example, prolyl hydroxylases, which are 2-ODDs, are essential for the hydroxylation of proline residues in pro-collagen, a vital step in collagen synthesis and bone matrix formation. nih.gov Other 2-ODDs are involved in epigenetic regulation by demethylating DNA and histones, thereby influencing gene expression. portlandpress.com

Regulator of Cellular Signaling: The intracellular concentration of 2-oxoglutarate fluctuates in response to the availability of carbon and nitrogen. nih.govasm.org This fluctuation acts as a signal that is read by sensor proteins, allowing the cell to adapt its metabolic state to the nutritional environment. nih.govasm.org This regulatory role highlights that 2-oxoglutarate is not merely a passive intermediate but an active participant in maintaining cellular homeostasis. nih.gov

Key Metabolic Roles of 2-Oxoglutarate| Pathway/Process | Role of 2-Oxoglutarate | Key Associated Enzymes |

|---|---|---|

| TCA Cycle | Central intermediate for energy metabolism. ontosight.ai | Isocitrate dehydrogenase, 2-Oxoglutarate dehydrogenase. biomolther.orgontosight.ai |

| Nitrogen Assimilation | Carbon skeleton for ammonia incorporation. nih.gov | Glutamate dehydrogenase, Aminotransaminases. spandidos-publications.comnih.gov |

| Amino Acid Synthesis | Precursor for glutamate, glutamine, and proline. nih.gov | Glutamate dehydrogenase, Glutamine synthetase. nih.govontosight.ai |

| Collagen Synthesis | Co-substrate for prolyl and lysyl hydroxylases. nih.gov | Prolyl-4-hydroxylase (a 2-ODD). nih.gov |

| Epigenetic Regulation | Co-substrate for DNA and histone demethylases. portlandpress.com | TET enzymes, JmjC domain-containing histone demethylases (2-ODDs). portlandpress.com |

| Fatty Acid Metabolism | Functions in the oxidation of fatty acids. nih.gov | Carnitine palmitoyltransferase (indirectly regulated). nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5.2K/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYGSWGUBDXCRA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39649-91-7, 997-43-3 | |

| Record name | Dipotassium oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039649917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydrogen 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6XP8227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Networks Centered on 2 Oxoglutarate

Integration within the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is a fundamental metabolic pathway for the oxidation of fuel molecules such as carbohydrates, fatty acids, and amino acids. nih.govnih.gov 2-Oxoglutarate is a key component of this cycle, which occurs in the mitochondrial matrix. proteopedia.orgd-nb.info

The primary route for 2-oxoglutarate synthesis within the TCA cycle is the oxidative decarboxylation of isocitrate. oup.comresearchgate.netplos.org This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH). researchgate.net Plants possess two types of isocitrate dehydrogenase: an NAD-dependent form (IDH) located exclusively in the mitochondria as part of the TCA cycle, and an NADP-dependent form (ICDH) found in various cellular compartments, including the cytosol and plastids. oup.comuniprot.org In many organisms, the reaction proceeds in two steps: the oxidation of isocitrate to the unstable intermediate oxalosuccinate, followed by decarboxylation to yield 2-oxoglutarate. researchgate.net This step generates reducing equivalents in the form of NADPH or NADH, depending on the specific isocitrate dehydrogenase involved. plos.org

Following its formation, 2-oxoglutarate is a substrate for the 2-oxoglutarate dehydrogenase complex (OGDHC), a key regulatory point in the TCA cycle. proteopedia.orgwikipedia.org This multienzyme complex catalyzes the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, releasing carbon dioxide and producing NADH. proteopedia.orgyeastgenome.org This reaction is a critical step for energy production, as the NADH generated is subsequently used in oxidative phosphorylation to produce ATP. proteopedia.orgwikipedia.org The OGDHC is considered a high-flux backbone of metabolism and is essential for early embryonic development in animals. portlandpress.com

The OGDHC is a large, intricate structure composed of multiple copies of three distinct enzymes, analogous to the pyruvate (B1213749) dehydrogenase complex. proteopedia.orgd-nb.info

E1 (2-oxoglutarate dehydrogenase or OGDH): This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent component is responsible for the initial decarboxylation of 2-oxoglutarate. proteopedia.orgmdpi.com In E. coli, E1o is a homodimer. mdpi.com

E2 (dihydrolipoyl succinyltransferase or DLST): The E2 component forms the structural core of the complex. mdpi.com It catalyzes the transfer of the succinyl group from the ThDP cofactor on E1 to coenzyme A (CoA), forming succinyl-CoA. proteopedia.orgmdpi.com The E2 monomer has a multi-domain structure, including a flexible lipoyl domain that shuttles intermediates between the active sites of E1, E2, and E3. d-nb.infomdpi.com In E. coli, the E2o core assembles into a 24-mer with octahedral symmetry. mdpi.com

E3 (dihydrolipoamide dehydrogenase): This FAD-dependent enzyme is a homodimer that catalyzes the re-oxidation of the dihydrolipoamide (B1198117) on E2, transferring the reducing equivalents to NAD+ to form NADH. proteopedia.orgmdpi.com This E3 subunit is shared among other 2-oxoacid dehydrogenase complexes, including the pyruvate and branched-chain alpha-keto acid dehydrogenase complexes. wikipedia.org

Table 1: Components of the 2-Oxoglutarate Dehydrogenase Complex (OGDHC)

| Component | Enzyme Name | Prosthetic Group/Cofactor | Function |

|---|---|---|---|

| E1 | 2-Oxoglutarate Dehydrogenase (OGDH) | Thiamine Diphosphate (ThDP) | Decarboxylates 2-oxoglutarate. proteopedia.orgmdpi.com |

| E2 | Dihydrolipoyl Succinyltransferase (DLST) | Lipoamide (B1675559) | Transfers the succinyl group to Coenzyme A. proteopedia.orgmdpi.com |

| E3 | Dihydrolipoamide Dehydrogenase | Flavin Adenine Dinucleotide (FAD) | Re-oxidizes the lipoamide on E2, producing NADH. proteopedia.orgmdpi.com |

The activity of the OGDHC is tightly controlled by multiple regulatory mechanisms to meet the metabolic needs of the cell. nih.govproteopedia.org This regulation affects the distribution of 2-oxoglutarate between energy production in the TCA cycle and biosynthetic pathways. d-nb.info

Allosteric Regulation: The complex is regulated by the energy state of the cell and the levels of its own products. wikipedia.org

Inhibitors: The activity of OGDHC is inhibited by its products, NADH and succinyl-CoA. nih.govwikipedia.org High levels of ATP, indicating a high energy charge, also inhibit the complex. nih.govwikipedia.orgresearchgate.net NADH acts competitively against NAD+ at the E3 active site and also decreases the affinity of E1 for 2-oxoglutarate. researchgate.net

Activators: The complex is allosterically activated by ADP and calcium ions (Ca2+). nih.govwikipedia.org ADP signals a low energy state, while Ca2+ can stimulate energy metabolism in response to cellular signals, such as muscle contraction. wikipedia.orgresearchgate.net These positive effectors enhance the affinity of the E1 component for 2-oxoglutarate. nih.govresearchgate.net

Post-Translational Modification: OGDHC activity can be modulated by post-translational modifications. nih.gov During periods of oxidative stress, the lipoic acid of the E2 domain can undergo glutathionylation, which reversibly inactivates the enzyme to protect it from oxidative damage. wikipedia.org

Table 2: Allosteric Regulators of OGDHC Activity

| Regulator Type | Effector Molecule | Effect on OGDHC Activity | Mechanism of Action |

|---|---|---|---|

| Activators | ADP, Pi, Ca2+, Mn2+ | Increase | Enhance the affinity of E1 for 2-oxoglutarate. nih.govresearchgate.net |

| Inhibitors | ATP, NADH, Succinyl-CoA | Decrease | Product inhibition; signal high cellular energy status. nih.govwikipedia.orgresearchgate.net |

Specific inhibitors of OGDHC are valuable tools for studying its role in cellular metabolism and for conducting metabolic flux analysis. portlandpress.comresearchgate.net These inhibitors allow researchers to probe the consequences of reduced flux through this key metabolic checkpoint. portlandpress.com

Succinyl phosphonate (B1237965) (SP), a phosphonate analog of 2-oxoglutarate, acts as a potent and specific inhibitor of the OGDH (E1) component. frontiersin.orgnih.gov By binding tightly to the enzyme as a transition-state analog, SP effectively blocks the TCA cycle at this step. nih.gov

Studies using SP have demonstrated that inhibiting OGDHC leads to an accumulation of upstream metabolites, including 2-oxoglutarate, and a subsequent increase in the levels of amino acids derived from it, such as glutamate (B1630785). portlandpress.comfrontiersin.org This approach has been used to model certain pathological conditions. For instance, because OGDHC inhibition limits the supply of NADH to the respiratory chain, it can mimic some of the metabolic consequences of hypoxia (low oxygen). frontiersin.org Comparing the metabolic profiles of cells or tissues treated with SP to those under hypoxic conditions helps to dissect the specific metabolic roles of OGDHC dysfunction. frontiersin.org These inhibitor studies have confirmed the central role of OGDHC in linking carbon metabolism, amino acid metabolism, and cellular redox status. portlandpress.comfrontiersin.org

Oxidative Decarboxylation of 2-Oxoglutarate by the 2-Oxoglutarate Dehydrogenase Complex (OGDHC)

Interplay with Nitrogen Metabolism

2-Oxoglutarate stands at the critical junction between carbon and nitrogen metabolism, serving as the primary carbon skeleton for the assimilation of inorganic nitrogen into organic molecules. nih.govfrontiersin.org When nitrogen is available, typically in the form of ammonium (B1175870), it is incorporated into glutamate. This reaction requires 2-oxoglutarate as the acceptor molecule. nih.gov The primary pathway for this in many organisms is the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle. nih.govoup.com

Because of this central role, the intracellular concentration of 2-oxoglutarate serves as a key indicator of the cell's carbon/nitrogen balance. nih.gov

Nitrogen Limitation: Under conditions of nitrogen scarcity, ammonium assimilation slows down, leading to an accumulation of 2-oxoglutarate. nih.gov This high level of 2-OG signals nitrogen deficiency to the cell.

Nitrogen Abundance: When ammonium is plentiful, 2-oxoglutarate is consumed rapidly for amino acid synthesis, causing its intracellular levels to drop. nih.gov

This fluctuation in 2-oxoglutarate levels is used by various regulatory systems to control nitrogen metabolism. For example, in cyanobacteria, 2-oxoglutarate binds directly to the global transcriptional regulator NtcA, increasing its affinity for DNA and activating the expression of genes involved in nitrogen assimilation. nih.govportlandpress.com In other bacteria and in plants, the PII signaling protein senses the 2-oxoglutarate/glutamine ratio to regulate nitrogen-related metabolic activities. portlandpress.compnas.org Therefore, the flux of 2-oxoglutarate through the TCA cycle versus its use in nitrogen assimilation is a highly regulated process that is fundamental to cellular homeostasis. oup.com

Role in Amino Acid Biosynthesis and Degradation through Transamination

2-Oxoglutarate is fundamental to the synthesis and breakdown of amino acids via transamination reactions. nih.gov These reactions, catalyzed by enzymes called aminotransferases (or transaminases), involve the transfer of an amino group from an amino acid to 2-oxoglutarate. nih.govcuni.cz This process yields L-glutamate and a new α-keto acid, effectively linking the metabolism of various amino acids with the TCA cycle. themedicalbiochemistrypage.orgreactome.org

The reversibility of transamination allows it to function in both amino acid catabolism and the biosynthesis of non-essential amino acids from intermediates of glycolysis or the citric acid cycle. cuni.cz Glutamate, produced from 2-oxoglutarate, is a central figure in nitrogen metabolism, serving as a nitrogen donor for the synthesis of other amino acids. themedicalbiochemistrypage.orgdacollege.org

A common example is the alanine (B10760859) transaminase (ALT) reaction, which is crucial for the transport of nitrogen from skeletal muscle to the liver. themedicalbiochemistrypage.orgdacollege.org In muscle, pyruvate is transaminated to alanine; in the liver, this process is reversed, with alanine transferring its amino group to 2-oxoglutarate to form glutamate and regenerate pyruvate. dacollege.org

| Reactants | Products | Enzyme | Metabolic Significance |

|---|---|---|---|

| Aspartate + 2-Oxoglutarate | Oxaloacetate + Glutamate | Aspartate Aminotransferase (AST) | Links amino acid metabolism with the TCA cycle; crucial for the malate-aspartate shuttle. nih.govreactome.org |

| Alanine + 2-Oxoglutarate | Pyruvate + Glutamate | Alanine Aminotransferase (ALT) | Key role in the glucose-alanine cycle for nitrogen transport from muscle to liver. themedicalbiochemistrypage.orgdacollege.org |

| GABA + 2-Oxoglutarate | Succinate (B1194679) semialdehyde + Glutamate | GABA aminotransferase (GabT) | Metabolism of the neurotransmitter GABA. asm.org |

Glutamate Dehydrogenase and the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Cycle

The assimilation of ammonia (B1221849) into organic compounds is a critical process for all organisms, and 2-oxoglutarate is the primary carbon skeleton for this incorporation. nih.govscispace.com Two main pathways facilitate this: the glutamate dehydrogenase (GDH) pathway and the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle.

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible reductive amination of 2-oxoglutarate with ammonia to form glutamate. themedicalbiochemistrypage.org The direction of the reaction is dependent on the cellular energy charge and the availability of substrates. themedicalbiochemistrypage.orgdacollege.org When energy levels are high, it can incorporate nitrogen into 2-oxoglutarate. themedicalbiochemistrypage.org Conversely, it can release ammonia from glutamate for excretion when energy is needed. themedicalbiochemistrypage.org

GS/GOGAT Cycle: This is the primary pathway for ammonia assimilation in many organisms, particularly under conditions of low ammonia. mdpi.comoup.com The cycle involves two enzymes:

Glutamine Synthetase (GS): Catalyzes the ATP-dependent condensation of ammonia and glutamate to form glutamine. mdpi.comweizmann.ac.il

Glutamate Synthase (GOGAT): Transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate. mdpi.comweizmann.ac.il

The net result of the GS/GOGAT cycle is the conversion of 2-oxoglutarate and ammonia into glutamate, at the cost of one ATP and two reduction equivalents. nih.gov One of the resulting glutamate molecules can then be used for other biosynthetic reactions, while the other regenerates the substrate for GS, continuing the cycle. mdpi.com

Contribution to the Urea (B33335) Cycle and Nitrogen Excretion Pathways

In mammals, excess nitrogen from amino acid catabolism is eliminated primarily as urea, which is synthesized in the liver via the urea cycle. wikipedia.org 2-Oxoglutarate plays an indirect but crucial role in this process.

Glutamate, readily formed from 2-oxoglutarate, is a central hub for nitrogen collection. themedicalbiochemistrypage.org In the liver mitochondria, glutamate dehydrogenase can oxidatively deaminate glutamate, releasing free ammonia. themedicalbiochemistrypage.orglibretexts.org This ammonia, along with bicarbonate, enters the urea cycle as carbamoyl (B1232498) phosphate. libretexts.org

Furthermore, the urea cycle is directly linked to the TCA cycle. wikipedia.org Aspartate, which donates the second nitrogen atom for urea synthesis, is formed by the transamination of the TCA cycle intermediate oxaloacetate, a reaction that often involves glutamate as the amino donor. cuni.cz The urea cycle also produces fumarate, another TCA cycle intermediate, which can be converted back to oxaloacetate, thus completing the link. wikipedia.orglibretexts.org

Cross-Talk with Other Primary Metabolic Routes

The central position of 2-oxoglutarate allows it to integrate carbon and nitrogen metabolism and influence other major biosynthetic pathways. nih.govscispace.com

Regulation of Carbon-Nitrogen Balance

2-Oxoglutarate lies at the intersection of carbon and nitrogen metabolism, making it an ideal candidate to signal the cell's nutritional status. nih.govscispace.com Its intracellular concentration fluctuates in response to the availability of carbon and nitrogen sources. nih.govscispace.com

Experimental data have confirmed that 2-oxoglutarate acts as a master regulatory metabolite, particularly in microorganisms and plants. nih.gov Its levels serve as a direct indicator of the carbon-to-nitrogen balance within the cell. nih.govustc.edu.cn

Nitrogen Limitation: When nitrogen is scarce, the assimilation of ammonia via the GS/GOGAT or GDH pathways slows down. nih.gov This leads to an accumulation of the carbon skeleton, 2-oxoglutarate. ustc.edu.cn

Carbon Limitation: Conversely, under conditions of low carbon availability, the concentration of 2-oxoglutarate decreases. ustc.edu.cn

This fluctuation in 2-oxoglutarate levels is sensed by a variety of regulatory proteins. nih.gov In many bacteria and cyanobacteria, these sensors include the global nitrogen transcription factor NtcA and the PII signal transduction protein. nih.govcaister.compnas.org The binding of 2-oxoglutarate to these proteins triggers a cascade of regulatory responses, adjusting gene expression and enzyme activities to match the cell's metabolic needs. nih.govustc.edu.cn For instance, high levels of 2-oxoglutarate typically activate genes involved in nitrogen uptake and assimilation to restore the C/N balance. ustc.edu.cn

| Cellular Condition | 2-Oxoglutarate Level | Signaling Outcome | Key Sensor Proteins (Examples) |

|---|---|---|---|

| Nitrogen Limitation / Carbon Excess | Increases | Activates nitrogen assimilation pathways. ustc.edu.cn | NtcA, PII nih.govcaister.com |

| Nitrogen Excess / Carbon Limitation | Decreases | Represses nitrogen assimilation pathways. ustc.edu.cn | NtcA, PII nih.govcaister.com |

Influence on Fatty Acid Biosynthesis and Catabolism

The regulatory network controlled by 2-oxoglutarate extends to fatty acid metabolism. The link is often mediated by the same signaling proteins that sense the carbon-nitrogen balance. In Escherichia coli and in plants, the PII protein, in response to 2-oxoglutarate levels, can modulate the activity of acetyl-CoA carboxylase (ACC). nih.gov ACC catalyzes the first committed step in fatty acid biosynthesis. nih.gov High concentrations of 2-oxoglutarate, signaling carbon abundance, can relieve the PII-mediated inhibition of ACC, thereby promoting the synthesis of fatty acids. nih.gov

Additionally, there is a structural and functional analogy between the 2-oxoglutarate dehydrogenase complex of the TCA cycle and the branched-chain α-keto acid dehydrogenase (BCKD) complex. frontiersin.org The BCKD complex is responsible for the catabolism of branched-chain amino acids (valine, leucine, isoleucine) to produce branched-chain acyl-CoA molecules, which can serve as primers for the synthesis of branched-chain fatty acids. frontiersin.org This highlights a parallel in the metabolic logic of how key keto acids are processed for either energy production or biosynthetic purposes.

Connection to the Glyoxylate (B1226380) Cycle and Anaplerotic Reactions

2-Oxoglutarate (also known as alpha-ketoglutarate (B1197944) or α-KG) is a crucial intermediate that links the tricarboxylic acid (TCA) cycle with various biosynthetic pathways. Its connection to the glyoxylate cycle and anaplerotic reactions is vital for replenishing TCA cycle intermediates that are consumed in biosynthesis. wikipedia.org

Anaplerotic reactions are essential for maintaining the concentration of TCA cycle intermediates. wikipedia.org When these intermediates are drawn off for processes like amino acid synthesis, anaplerotic reactions replenish them to ensure the continued functioning of the cycle for energy production. wikipedia.orgfiveable.me 2-Oxoglutarate can be produced anaplerotically from glutamate through oxidative deamination by glutamate dehydrogenase or via transamination reactions. wikipedia.orgnih.gov This process is particularly important in the brain, where 2-oxoglutarate is a precursor for the neurotransmitters glutamate and GABA. nih.gov The loss of these neurotransmitters from neurons is compensated by anaplerosis to maintain the levels of TCA cycle intermediates. nih.gov

The glyoxylate cycle, a variation of the TCA cycle found in plants, bacteria, and fungi, also intersects with 2-oxoglutarate metabolism. This cycle allows organisms to utilize two-carbon compounds like acetate (B1210297) for growth by bypassing the decarboxylation steps of the TCA cycle. While 2-oxoglutarate is not a direct intermediate of the glyoxylate cycle itself, the cycle's operation is linked to the TCA cycle, and thus to the pool of 2-oxoglutarate.

Key anaplerotic reactions that contribute to the 2-oxoglutarate pool include:

Transamination of glutamate: Glutamate can be converted to 2-oxoglutarate by aminotransferases. fiveable.meresearchgate.net

Oxidative deamination of glutamate: Glutamate dehydrogenase catalyzes the removal of an amino group from glutamate to form 2-oxoglutarate. wikipedia.orgfiveable.me

These reactions ensure a steady supply of 2-oxoglutarate and other TCA cycle intermediates, allowing for both energy production and the synthesis of essential biomolecules.

Involvement in Secondary Metabolite Biosynthesis

2-Oxoglutarate serves as a key co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). northeastern.eduannualreviews.org These enzymes are critical in the biosynthesis of a wide array of secondary metabolites in plants, fungi, and bacteria. annualreviews.orgnih.govnih.gov The general reaction catalyzed by 2-ODDs involves the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2, coupled with the oxidation of a primary substrate. nih.govfrontiersin.org

Production of Antibiotics

In the biosynthesis of several important antibiotics, 2-ODDs play a pivotal role. mdpi.comresearchgate.net For instance, in the biosynthesis of β-lactam antibiotics like penicillins and cephalosporins, a 2-ODD called deacetoxycephalosporin C synthase (DAOCS) catalyzes a crucial ring expansion step. nih.gov Another example is the biosynthesis of clavulanic acid, a β-lactamase inhibitor, where the trifunctional 2-ODD clavaminate synthase (CAS) is involved in multiple steps. mdpi.com Fungal secondary metabolism also relies on 2-ODDs for the synthesis of various compounds, including quinolone alkaloids. nih.govpdbj.org

| Antibiotic Class | Key 2-ODD Enzyme | Function | Organism |

| β-lactams (Cephalosporins) | Deacetoxycephalosporin C synthase (DAOCS) | Oxidative ring expansion of penicillin N. nih.gov | Streptomyces clavuligerus |

| β-lactamase inhibitors | Clavaminate synthase (CAS) | Hydroxylation, cyclization, and desaturation. mdpi.com | Streptomyces clavuligerus |

| Quinolone alkaloids | AsqJ | Desaturation and epoxidation. pdbj.org | Aspergillus nidulans |

Pathways for Flavonoid Synthesis

Flavonoids are a diverse group of plant secondary metabolites with various biological functions. nih.govrsc.org The biosynthesis of flavonoids involves several key oxidation steps catalyzed by 2-ODDs. nih.govrsc.orgfrontiersin.orgmdpi.com These enzymes are responsible for modifying the central C ring of the flavonoid skeleton, leading to the vast diversity of flavonoid structures. nih.govmdpi.com

Key 2-ODDs in flavonoid biosynthesis include:

Flavanone 3β-hydroxylase (F3H): Catalyzes the hydroxylation of flavanones. nih.govmdpi.comnih.gov

Flavonol synthase (FLS): Catalyzes the desaturation of dihydroflavonols to produce flavonols. nih.govfrontiersin.orgmdpi.comnih.gov

Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX): Catalyzes the conversion of leucoanthocyanidins to colored anthocyanidins. nih.govfrontiersin.orgmdpi.comnih.gov

Flavone synthase I (FNS I): Catalyzes the formation of flavones from flavanones. nih.govmdpi.com

The availability of 2-oxoglutarate can influence the flux through the flavonoid pathway. frontiersin.org Under conditions of low nitrogen, the reduced consumption of 2-oxoglutarate for amino acid synthesis can lead to its increased availability for flavonoid biosynthesis, resulting in the accumulation of compounds like anthocyanins. frontiersin.org

Glucosinolate Metabolism

Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. Their biosynthesis and modification involve 2-ODDs. nih.govfrontiersin.org Specifically, a small gene family of 2-ODDs is responsible for the conversion of methylsulfinylalkyl glucosinolates into either alkenyl or hydroxyalkyl glucosinolates. nih.gov For example, the enzyme AOP2 catalyzes the formation of alkenyl glucosinolates, while AOP3 is responsible for producing hydroxyalkyl glucosinolates. frontiersin.org A third 2-ODD, GSL-OH, further modifies the side chain by catalyzing a hydroxylation reaction. frontiersin.org These modifications contribute to the chemical diversity of glucosinolates and their biological activities.

| Enzyme | Function in Glucosinolate Metabolism |

| AOP2 | Catalyzes the conversion of methylsulfinylalkyl glucosinolates to alkenyl glucosinolates. frontiersin.org |

| AOP3 | Catalyzes the formation of hydroxypropyl glucosinolates from methylsulfinylpropyl glucosinolate. frontiersin.org |

| GSL-OH | Catalyzes the 2-hydroxylation of but-3-enyl glucosinolate. frontiersin.org |

Alkaloid Biosynthetic Routes

Alkaloids are a large and diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The biosynthesis of many alkaloids involves 2-ODD-catalyzed reactions. nih.govrsc.orgresearchgate.net For example, in the biosynthesis of tropane (B1204802) alkaloids like scopolamine, the enzyme hyoscyamine (B1674123) 6β-hydroxylase (H6H), a 2-ODD, catalyzes both a hydroxylation and an epoxidation step. rsc.organnualreviews.orgmdpi.com Other 2-ODDs are involved in the synthesis of isoquinoline (B145761) and other types of alkaloids. nih.gov The catalytic versatility of these enzymes, including hydroxylation, demethylation, and ring formation, is crucial for the construction of complex alkaloid skeletons. nih.govfrontiersin.org

Gibberellin Synthesis and Inactivation

Gibberellins (B7789140) (GAs) are plant hormones that regulate various developmental processes. rsc.org Both the biosynthesis of active GAs and their inactivation are controlled by 2-ODDs. rsc.orgnih.govnih.gov

In the later stages of GA biosynthesis, two key families of 2-ODDs are involved:

GA 20-oxidases (GA20ox): Catalyze the removal of a carbon atom to form C19-GAs. rsc.orgnih.govnih.gov

GA 3-oxidases (GA3ox): Catalyze the final step in the formation of biologically active GAs by introducing a hydroxyl group. rsc.orgnih.govnih.gov

Conversely, the inactivation of GAs is primarily achieved through 2β-hydroxylation, a reaction catalyzed by another family of 2-ODDs known as GA 2-oxidases (GA2ox) . rsc.orgnih.govpnas.orgnih.govresearchgate.net These enzymes can act on both C19-GAs and their C20 precursors, rendering them biologically inactive. rsc.orgnih.gov This precise control of GA levels, mediated by the opposing actions of different 2-ODD families, is essential for normal plant growth and development. frontiersin.org

| Gibberellin Metabolism Enzyme Class | Function |

| GA 20-oxidases (GA20ox) | Biosynthesis: Oxidation steps leading to the formation of C19-GAs. rsc.orgnih.govnih.gov |

| GA 3-oxidases (GA3ox) | Biosynthesis: 3β-hydroxylation to produce bioactive GAs. rsc.orgnih.govnih.gov |

| GA 2-oxidases (GA2ox) | Inactivation: 2β-hydroxylation of bioactive GAs and their precursors. rsc.orgnih.govpnas.orgnih.govresearchgate.net |

| GA 7-oxidases (GA7ox) | Biosynthesis: Conversion of GA12-aldehyde to GA12 in some species. rsc.orgnih.gov |

Enzymology and Biochemical Mechanisms of 2 Oxoglutarate Dependent Enzymes

The Fe(II)/2-Oxoglutarate-Dependent Dioxygenase Superfamily (2OGDs)

The Fe(II)/2-oxoglutarate-dependent dioxygenase (2OGD) superfamily represents one of the largest families of non-heme iron enzymes. nih.govmdpi.com A unifying feature of these enzymes is their shared catalytic mechanism, which involves a highly reactive Fe(IV)-oxo intermediate. psu.eduresearchgate.net This intermediate is responsible for the remarkable range of chemical transformations catalyzed by this superfamily. nih.gov The versatility of 2OGDs is evident in their diverse biological roles, which include DNA and RNA repair, post-translational modifications, fatty acid metabolism, and the biosynthesis of secondary metabolites like antibiotics. nih.govjianhaidulab.com

The 2OGD superfamily is characterized by its exceptional catalytic flexibility, facilitating a wide spectrum of oxidative reactions. nih.govjianhaidulab.com These reactions are fundamental to numerous metabolic pathways and cellular processes. jianhaidulab.com The diversity of these reactions stems from the ability of the Fe(IV)-oxo intermediate to initiate different chemical transformations depending on the specific enzyme and substrate. nih.gov

Hydroxylation, particularly at unactivated carbon centers, is the most well-established and common reaction catalyzed by Fe(II)/2OG oxygenases. nih.govpsu.edu This reaction is critical for processes such as the modification of structural proteins, DNA repair, and epigenetic regulation. nih.gov The consensus mechanism for hydroxylation involves the abstraction of a hydrogen atom from the substrate by the Fe(IV)-oxo intermediate, followed by the rebound of the resulting hydroxyl radical to form the hydroxylated product. psu.edu

Key Enzymes and Substrates in Hydroxylation:

Taurine (B1682933):2OG dioxygenase (TauD): A well-studied hydroxylase that converts taurine to an unstable intermediate which then decomposes. nih.gov

Prolyl and Lysyl Hydroxylases: Involved in the post-translational modification of collagen. nih.gov

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes hydroxylate proline residues on HIF-α, targeting it for degradation. ucl.ac.uk

| Enzyme Family | Example Enzyme | Substrate | Product | Biological Role |

| Hydroxylases | Taurine:2OG dioxygenase (TauD) | Taurine | Aminoacetaldehyde and sulfite (B76179) (from unstable intermediate) | Sulfur metabolism |

| Prolyl Hydroxylases | Collagen prolyl-4-hydroxylase (C-P4H) | Proline residues in procollagen | 4-hydroxyproline | Collagen maturation |

| Aspartyl/Asparaginyl Hydroxylases | Factor Inhibiting HIF (FIH) | Asparagine residues in HIF-α | Hydroxyasparagine | Regulation of transcription |

Beyond simple hydroxylation, 2OGDs also catalyze more complex reactions like halogenation and desaturation. nih.gov

Halogenation: In these reactions, a halogen atom, typically chlorine, is incorporated into the substrate. The proposed mechanism involves the Fe(IV)-oxo intermediate abstracting a hydrogen atom from the substrate, followed by the transfer of a chloride ligand from the iron center to the substrate radical. nih.gov An example is SyrB2, a halogenase involved in the biosynthesis of the phytotoxin syringomycin. nih.gov

Desaturation: Desaturation reactions introduce a double bond into the substrate. nih.gov These are crucial in the biosynthesis of various natural products, including flavonoids and antibiotics. nih.govoup.com The mechanism is thought to involve the sequential abstraction of two hydrogen atoms from adjacent carbons by the Fe(IV)-oxo intermediate. mdpi.com CarC, an enzyme from Pectobacterium carotovorum, catalyzes the desaturation of (3S,5R)-carbapenam to (5R)-carbapenem. nih.gov

The catalytic repertoire of 2OGDs also includes the formation and rearrangement of ring structures, contributing significantly to the structural complexity of natural products. nih.govrsc.org

Ring Formation: Oxidative cyclization is a key reaction in the biosynthesis of many antibiotics. nih.gov Clavaminate synthase (CAS) from Streptomyces clavuligerus is a classic example, catalyzing the oxidative cyclization of proclavaminic acid to clavaminic acid. nih.gov Several potential mechanisms have been proposed for this type of reaction. nih.gov

Ring Rearrangement: Some 2OGDs can catalyze complex rearrangements of molecular scaffolds. jst.go.jp For instance, AndA, an enzyme involved in the biosynthesis of anditomin, catalyzes the construction of a bicyclo[2.2.2]octane ring through sequential oxidations. jst.go.jp Another enzyme in the same pathway, AndF, catalyzes a further oxidative rearrangement to form the final complex ring structure of anditomin. jst.go.jp

Demethylation reactions, particularly N-demethylation, are another important function of 2OGDs, with significant roles in epigenetics and the metabolism of alkaloids. jianhaidulab.comfrontiersin.org The proposed mechanism for O- and N-demethylation by 2OGDs involves the hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde. frontiersin.org

Histone Demethylases: A prominent example is the Jumonji C (JmjC) domain-containing histone demethylases, which remove methyl groups from lysine (B10760008) and arginine residues on histones, thereby regulating gene expression. frontiersin.org

DNA/RNA Demethylases: The AlkB family of proteins are 2OGDs that repair alkylation damage in DNA and RNA by removing methyl groups from bases. frontiersin.org

Alkaloid Demethylation: In opium poppy, 2OGD enzymes are responsible for the O-demethylation steps in the biosynthesis of morphine. frontiersin.org

| Reaction Type | Enzyme Family/Example | Substrate Type | Key Mechanistic Step |

| Halogenation | SyrB2 | Organic molecules | Halogen atom transfer from a haloferryl intermediate |

| Desaturation | CarC | Fatty acids, flavonoids, antibiotics | Introduction of a double bond |

| Ring Formation | Clavaminate synthase (CAS) | Antibiotic precursors | Oxidative cyclization |

| N-Demethylation | JmjC domain-containing histone demethylases | Histones | Hydroxylation of a methyl group |

The remarkable functional diversity of the 2OGD superfamily is underpinned by a conserved structural framework and a common mechanism of co-factor binding. researchgate.netjianhaidulab.com Structural biology studies, primarily using X-ray crystallography, have been instrumental in elucidating the architecture of these enzymes and their interactions with co-factors and substrates. researchgate.netvai.org

A core structural feature of 2OGDs is the double-stranded β-helix (DSBH) fold, also known as the jelly-roll motif. jianhaidulab.comresearchgate.net This fold provides the scaffold for the active site. The catalytic iron (Fe(II)) is typically coordinated by a conserved facial triad (B1167595) of amino acid residues, usually consisting of two histidines and one aspartate or glutamate (B1630785) (His-X-Asp/Glu...His). ucl.ac.ukscienceopen.com

The co-substrate, 2-oxoglutarate, binds to the Fe(II) center in a bidentate fashion through its C-1 carboxyl and C-2 keto groups. frontiersin.orgresearchgate.net This binding displaces two water molecules from the iron coordination sphere. researchgate.net The binding of the primary substrate then typically displaces a third water molecule, leaving a vacant site for the binding of molecular oxygen (O₂). jianhaidulab.comresearchgate.net The subsequent oxidative decarboxylation of 2-oxoglutarate leads to the formation of the highly reactive Fe(IV)-oxo intermediate, which is the key oxidizing species. nih.govresearchgate.net Ascorbate is often required as a co-factor to reduce any Fe(III) that may form back to the active Fe(II) state, thus maintaining enzyme activity. nih.govfrontiersin.org

Substrate Promiscuity and Specificity Determination in 2-Oxoglutarate-Dependent Dioxygenases

The 2-oxoglutarate-dependent dioxygenases (2OGDs) are a vast superfamily of non-heme iron-containing enzymes that catalyze a wide array of oxidative reactions, including hydroxylations, demethylations, desaturations, and ring formations. researchgate.netjst.go.jpjianhaidulab.com A notable characteristic of many 2OGDs is their substrate promiscuity, meaning a single enzyme can act on multiple, sometimes structurally diverse, substrates. This catalytic flexibility is particularly evident in plant and microbial enzymes. researchgate.net

The structural basis for this promiscuity often lies in the flexibility of the enzyme's active site. For instance, some 2OGDs possess flexible loops that can adapt to accommodate different substrates. jst.go.jp The primary substrate binds in a pocket adjacent to the iron center, but the interactions are not always rigidly defined, allowing for variability. jianhaidulab.com

A prime example of this promiscuity is the rice (Oryza sativa) 2OGD known as HIS1. This enzyme was initially identified for its ability to detoxify β-triketone herbicides. nih.govbiorxiv.org However, further studies revealed that HIS1 can also hydroxylate the plant growth regulator trinexapac-ethyl (B166841) (TE), thereby reducing its biological activity. nih.govbiorxiv.org This demonstrates that HIS1 can metabolize at least six different xenobiotic compounds. biorxiv.org Related enzymes, such as OsHSL2 and OsHSL4 from rice, also exhibit this TE-metabolizing activity. nih.gov

The determinants of substrate specificity are subtle and often come down to a few key amino acid residues within the active site. Site-directed mutagenesis studies have shown that changing just a few residues can alter or even confer new substrate specificities. For example, the enzyme OsHSL1, which is highly similar to HIS1, does not naturally metabolize TE. However, by substituting just three of its amino acids with the corresponding residues from HIS1, it gained TE-metabolizing activity. nih.gov Similarly, factor-inhibiting HIF (FIH), a human 2OGD, is known for its unusually high level of promiscuity compared to other protein hydroxylases, acting on various ankyrin repeat domain proteins in addition to its primary target, the hypoxia-inducible factor (HIF). nih.govrsc.org

Table 1: Examples of Substrate Promiscuity in 2-Oxoglutarate-Dependent Dioxygenases

| Enzyme | Organism | Known Substrates | Primary Reaction |

|---|---|---|---|

| HIS1 | Oryza sativa (Rice) | β-triketone herbicides, Trinexapac-ethyl | Hydroxylation |

| Factor Inhibiting HIF (FIH) | Homo sapiens | HIF-α, Ankyrin repeat domain proteins | Asparaginyl Hydroxylation |

| JMJD6 | Homo sapiens | U2AF65, Histones, p53 | Lysyl Hydroxylation |

| FNS I, FLS, ANS | Plants | Various flavonoids (e.g., naringenin) | Desaturation, Hydroxylation |

This table provides a summary of selected 2OGDs known for their ability to act on multiple substrates.

Regulatory and Signaling Functions of 2 Oxoglutarate

2-Oxoglutarate as a Metabolic Sensor and Signaling Molecule

2-Oxoglutarate (2-OG), also known as alpha-ketoglutarate (B1197944), is a central intermediate in the tricarboxylic acid (TCA) cycle and serves as the primary carbon skeleton for nitrogen assimilation reactions. nih.govasm.orgasm.org This unique position allows its intracellular levels to serve as a reliable indicator of the cell's carbon and nitrogen balance. nih.govresearchgate.net Consequently, a variety of 2-OG-sensing regulatory proteins have evolved to translate these metabolic fluctuations into appropriate physiological responses, establishing 2-OG as a master signaling molecule. nih.govresearchgate.net The signaling capacity of 2-OG is so significant that it even regulates the synthesis of another major signaling molecule, cyclic AMP (cAMP), in Escherichia coli. nih.govresearchgate.net

Among the most ancient and widespread sensors of 2-OG are the PII signal transduction proteins, found in bacteria, archaea, and the chloroplasts of plants. asm.orgnih.govoup.com These proteins are typically homotrimers, forming a barrel-like structure with a flexible, solvent-exposed loop known as the T-loop, which is crucial for their function. researchgate.netfrontiersin.org

PII proteins act as sophisticated signal processors, integrating cellular energy and nutrient status by binding the key effector molecules ATP, ADP, and 2-OG. nih.govpnas.org The binding of these molecules occurs in an interdependent manner within the clefts formed between the PII subunits. asm.orgpnas.org Specifically, the binding of MgATP is a prerequisite for the subsequent binding of 2-OG. asm.orgpnas.org This cooperative binding induces significant conformational changes in the PII protein, most notably in the T-loop. researchgate.net This structural alteration modifies the ability of the PII protein to interact with its diverse range of target proteins, which include enzymes, transporters, and transcription factors, thereby regulating key processes in nitrogen metabolism. nih.govpnas.org

Table 1: PII Protein-Mediated Sensing of 2-Oxoglutarate

| Effector Molecule | Binding Condition | Consequence | Regulatory Outcome |

|---|---|---|---|

| ATP/ADP | Competitively bind to inter-subunit clefts. asm.org | Signals the cell's energy charge. pnas.org | Modulates PII affinity for 2-OG and target proteins. |

| 2-Oxoglutarate | Binds synergistically with MgATP. frontiersin.orgpnas.org | Signals carbon/nitrogen status. pnas.org | Induces conformational change in the T-loop, altering interaction with targets. researchgate.net |

| Target Proteins | Interaction is modulated by the PII conformational state. nih.gov | Includes enzymes (e.g., NAGK), transcription factors (e.g., NifA), and transporters. nih.govfrontiersin.org | Regulation of nitrogen assimilation, amino acid biosynthesis, and gene expression. asm.orgfrontiersin.org |

2-Oxoglutarate exerts profound control over gene expression through multiple, distinct mechanisms. nih.gov

In many bacteria and archaea, PII proteins, acting as 2-OG sensors, regulate the activity of transcriptional activators. asm.org A well-studied example is the nitrogen fixation (Nif) system in proteobacteria, where PII proteins control the activity of the transcriptional activator NifA in response to both the cell's nitrogen status (via uridylylation of PII) and its carbon status (via 2-OG binding). asm.org

In cyanobacteria, 2-OG can bypass PII and directly regulate transcription. nih.govasm.org High levels of 2-OG, indicative of nitrogen limitation, act as an allosteric effector by binding to the global transcriptional regulator NtcA. nih.govasm.orgpnas.org This binding increases NtcA's affinity for its DNA target sites, leading to the transcriptional activation of genes required for nitrogen assimilation. pnas.orgus.es In vitro studies have demonstrated that 2-OG is essential for the initiation of transcription at NtcA-dependent promoters. pnas.orgus.es

Furthermore, 2-OG is an obligatory co-substrate for a large family of enzymes known as 2-OG-dependent dioxygenases (2-OGDOs). nih.govnih.gov This enzyme family includes histone lysine (B10760008) demethylases (KDMs) and the ten-eleven translocation (TET) enzymes that demethylate DNA. nih.gov By controlling the activity of these epigenetic modifiers, 2-OG links cellular metabolic state directly to chromatin structure and long-term gene regulation. nih.gov

Participation in Cellular Redox Homeostasis

2-Oxoglutarate is a key player in maintaining cellular redox balance, primarily through its roles in mitochondrial transport and as a substrate for oxygen-sensing enzymes. mdpi.combiorxiv.org

The 2-oxoglutarate carrier (OGC), located in the inner mitochondrial membrane, facilitates the exchange of 2-OG for other dicarboxylates like malate (B86768). mdpi.commdpi.com This transport is a critical component of the malate-aspartate shuttle, which transfers reducing equivalents (NADH) from the cytosol into the mitochondria. mdpi.com Recent studies have shown that NADPH can directly modulate the activity of the mammalian OGC, suggesting a role for the carrier as a sensor of the mitochondrial redox state that helps coordinate cellular redox balance. mdpi.com

Moreover, the production of 2-OG from isocitrate by mitochondrial isocitrate dehydrogenase (IDH2) is a major source of NADPH in cardiac myocytes. biorxiv.org NADPH is an essential cofactor for antioxidant systems, including the glutathione (B108866) and thioredoxin systems, which protect the cell from damage by reactive oxygen species (ROS). biorxiv.org

The family of 2-OG-dependent dioxygenases (2-OGDOs) are also considered cellular sensors for energy metabolism, oxygen availability, and iron homeostasis. nih.govjst.go.jp Their absolute requirement for 2-OG, molecular oxygen (O2), and ferrous iron (Fe²⁺) as co-substrates and a cofactor, respectively, means their activity is intrinsically linked to the status of these crucial cellular components. nih.govjst.go.jp

Protein-Metabolite Interactions and Enzyme Complex Assembly

Beyond its role as a substrate, 2-OG and its metabolic products function as allosteric regulators of various enzymes, providing feedback and feed-forward control within metabolic networks.

The 2-oxoglutarate dehydrogenase complex (OGDHC), which catalyzes the conversion of 2-OG to succinyl-CoA, is a primary example. nih.govproteopedia.org Its activity is strongly inhibited by its products, NADH and succinyl-CoA, which signal high energy charge and product abundance. proteopedia.orgresearchgate.netnih.gov Conversely, it is allosterically activated by ADP, which indicates a low energy state. researchgate.netnih.gov Calcium ions (Ca²⁺) also act as important activators, enhancing the enzyme's affinity for 2-OG. nih.govresearchgate.net

Other enzymes are also subject to allosteric regulation by 2-OG. In mycobacteria, 2-OG has been identified as an allosteric regulator of OtsA, an enzyme involved in trehalose (B1683222) synthesis. asm.org In plants, 2-OG can regulate the activity of cytosolic pyruvate (B1213749) kinase and PEP carboxylase, influencing the flux of carbon through glycolysis and associated pathways. frontiersin.org

Table 2: Allosteric Regulation of the 2-Oxoglutarate Dehydrogenase Complex (OGDHC)

| Regulator | Type | Effect on OGDHC Activity | Metabolic Signal |

|---|---|---|---|

| ADP, Ca²⁺ | Positive Effector (Activator) | Increases affinity for 2-oxoglutarate. nih.govresearchgate.net | Low energy state, need for TCA cycle flux. |

| ATP | Negative Effector (Inhibitor) | Decreases Vmax. researchgate.net | High energy state. |

| NADH | Negative Effector (Inhibitor) | Product inhibition. proteopedia.orgnih.gov | High level of reducing equivalents. |

| Succinyl-CoA | Negative Effector (Inhibitor) | Product inhibition. proteopedia.orgnih.gov | High product abundance. |

To enhance efficiency and regulation, enzymes of central metabolic pathways, including the TCA cycle, often assemble into transient, supramolecular complexes known as "metabolons". memtein.comnih.gov This organization facilitates metabolic channeling, where the product of one enzyme is passed directly to the active site of the next enzyme in the pathway without diffusing into the bulk cellular environment. memtein.com

The 2-oxoglutarate dehydrogenase complex (OGDHC) is a well-established multienzyme complex that exemplifies this principle. proteopedia.orgmemtein.com It consists of multiple copies of three enzymes (E1, E2, and E3) that work in concert. A flexible lipoamide (B1675559) arm, attached to the E2 core, "swings" between the active sites of E1, E2, and E3, channeling the reaction intermediates. mdpi.com

More recent research indicates that even non-consecutive enzymes of the TCA cycle can interact. researchgate.netnih.gov For example, studies in Bacillus subtilis have shown an interaction between malate dehydrogenase (MDH) and isocitrate dehydrogenase (ICD). researchgate.netnih.gov This interaction appears to enhance the catalytic rate of ICD and lead to an apparent sequestration of its product, 2-oxoglutarate. nih.gov This suggests a sophisticated regulatory mechanism where the supramolecular assembly of TCA cycle enzymes can control the flux and availability of key metabolic branchpoint intermediates like 2-OG, thereby coordinating carbon and nitrogen metabolism. researchgate.netnih.gov

Comparative Physiological and Biochemical Roles of 2 Oxoglutarate Across Biological Systems

In Microbial Systems

Dipotassium oxoglurate, which provides the key metabolic intermediate 2-oxoglutarate (2-OG), plays a central role in coordinating carbon and nitrogen metabolism in prokaryotes. nih.gov The intracellular concentration of 2-OG serves as a crucial indicator of the cell's carbon and nitrogen status. When carbon is abundant and nitrogen is limited, 2-OG levels rise, signaling the cell to activate nitrogen assimilation pathways. nih.govoup.com

A key player in this regulatory network is the highly conserved signal transduction protein PII. oup.com In many bacteria, PII senses the cellular 2-OG concentration. nih.gov Under conditions of nitrogen limitation, the accumulation of 2-OG leads to its binding to PII, which in turn modulates the activity of various target proteins involved in nitrogen uptake and assimilation. oup.com For instance, in Escherichia coli, the PII protein (encoded by the glnB gene) controls the activity of the ammonium (B1175870) transporter AmtB and both the expression and activity of glutamine synthetase (GS). nih.gov

In cyanobacteria, the regulation of nitrate (B79036) assimilation is also tightly linked to 2-OG levels. The global nitrogen regulator NtcA, a transcriptional activator, is induced when 2-OG levels are high, reflecting a high carbon-to-nitrogen ratio. oup.comportlandpress.com This activation of NtcA leads to the transcription of genes required for nitrate assimilation. portlandpress.com Conversely, the addition of ammonium causes a rapid depletion of the 2-OG pool as it is consumed in the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle, leading to the inactivation of NtcA and repression of nitrate assimilation genes. oup.com The PII protein also participates in this regulation by inhibiting nitrate transport when 2-OG levels are low. oup.com

The two primary pathways for ammonium assimilation in enteric bacteria are the glutamate dehydrogenase (GDH) pathway and the GS-GOGAT pathway. nih.gov Both pathways utilize 2-oxoglutarate as the carbon skeleton for the incorporation of ammonium into amino acids. nih.govnih.gov The GS-GOGAT pathway, which has a higher affinity for ammonium, is particularly important under nitrogen-limiting conditions. nih.gov

Table 1: Key Proteins Involved in 2-Oxoglutarate-Mediated Nitrogen Regulation in Prokaryotes

| Protein | Organism Group | Function | Regulatory Effect of 2-Oxoglutarate |

|---|---|---|---|

| PII (GlnB) | Many Bacteria (e.g., E. coli) | Senses 2-OG levels, regulates GS activity and AmtB. nih.gov | High 2-OG levels promote nitrogen assimilation. nih.gov |

| NtcA | Cyanobacteria | Transcriptional activator for nitrogen assimilation genes. portlandpress.com | High 2-OG levels activate NtcA. oup.com |

| Glutamine Synthetase (GS) | Most Prokaryotes | Catalyzes the formation of glutamine from glutamate and ammonia (B1221849). nih.gov | Activity is post-translationally regulated via the PII-2-OG system. nih.gov |

| Glutamate Synthase (GOGAT) | Most Prokaryotes | Transfers the amide group from glutamine to 2-oxoglutarate to form two molecules of glutamate. nih.gov | Substrate availability is linked to 2-OG pools. |

| Glutamate Dehydrogenase (GDH) | Many Bacteria | Catalyzes the reductive amination of 2-oxoglutarate to glutamate. nih.gov | Substrate availability is linked to 2-OG pools. |

2-Oxoglutarate is a valuable platform chemical used in the food, pharmaceutical, and chemical industries. researchgate.net Microbial fermentation offers a promising and sustainable route for its production from renewable resources. researchgate.net Several microorganisms, including bacteria and yeasts, have been identified and engineered for the fermentative production of 2-oxoglutarate.

Notable producers of 2-oxoglutarate include species such as Pseudomonas fluorescens, Serratia marcescens, Bacillus megaterium, and the yeast Yarrowia lipolytica. researchgate.net These organisms can be cultivated under specific conditions to promote the accumulation and secretion of 2-oxoglutarate. The metabolic engineering of these production hosts is a key strategy to enhance yields and productivity. This often involves the manipulation of pathways related to the tricarboxylic acid (TCA) cycle, where 2-oxoglutarate is a key intermediate. frontiersin.orgnih.gov

For example, research has focused on engineering Corynebacterium glutamicum, a bacterium well-known for its ability to produce amino acids, for the production of 2-oxoglutarate derivatives like 2-hydroxyglutarate. frontiersin.orgnih.gov This involves introducing heterologous genes, such as those encoding for specific dehydrogenases, to convert 2-oxoglutarate into the desired product. frontiersin.org The efficiency of these engineered strains can be further improved by optimizing fermentation conditions, such as aeration and nutrient availability. frontiersin.orgnih.gov

The 2-oxoglutarate dehydrogenase complex (OGDHc) is a critical enzyme complex in the TCA cycle that catalyzes the conversion of 2-oxoglutarate to succinyl-CoA. mdpi.com Modifying or downregulating the activity of this complex is a common strategy to redirect metabolic flux towards 2-oxoglutarate accumulation. mdpi.com

Table 2: Microorganisms Used in the Fermentative Production of 2-Oxoglutarate

| Microorganism | Type | Key Characteristics/Engineered Traits |

|---|---|---|

| Yarrowia lipolytica | Yeast | Known for its ability to utilize various carbon sources and produce organic acids. |

| Pseudomonas fluorescens | Bacterium | One of the earlier studied microorganisms for 2-oxoglutarate production. researchgate.net |

| Corynebacterium glutamicum | Bacterium | A well-established industrial microorganism, engineered for the production of 2-oxoglutarate derivatives. frontiersin.orgnih.gov |

| Serratia marcescens | Bacterium | Identified as a natural producer of 2-oxoglutarate. researchgate.net |

| Bacillus megaterium | Bacterium | Another bacterial species explored for 2-oxoglutarate fermentation. researchgate.net |

Within the complex ecosystem of the human gut, 2-oxoglutarate is a central metabolite in the metabolic interplay between different microbial species. jax.org The gut microbiota possesses a vast and diverse metabolic capacity that complements the host's digestive enzymes. nih.gov 2-Oxoglutarate, as a key intermediate of the TCA cycle, is involved in the energy metabolism of many gut bacteria. biorxiv.org

The metabolic activities of the gut microbiota, including the turnover of 2-oxoglutarate, are influenced by dietary inputs and host factors. nih.gov For example, caloric restriction has been shown to remodel the energy metabolic pathways of the gut microbiota, potentially affecting the flux through the TCA cycle and the availability of intermediates like 2-oxoglutarate. biorxiv.org The gut microbiota can also influence the host's metabolism, and the production of various metabolites by these microbes can have systemic effects. nih.gov

Furthermore, the metabolism of amino acids by gut bacteria is a significant process, and 2-oxoglutarate is intrinsically linked to this through transamination reactions. jax.orgnih.gov The availability of amino acids in the gut can influence their utilization by the microbiota and the production of various metabolic end-products. nih.gov

In Plant Metabolism

In plants, 2-oxoglutarate is a critical link between carbon and nitrogen metabolism, and it is closely associated with photosynthesis. frontiersin.org While the primary output of the Calvin-Benson cycle is triose phosphates, the metabolic pathways that utilize these fixed carbons are extensive and interconnected, with 2-oxoglutarate playing a pivotal role. mdpi.com

One of the most significant interactions of 2-oxoglutarate with photosynthesis occurs through the photorespiratory pathway. mdpi.com Photorespiration is an essential process in oxygenic phototrophs that recycles 2-phosphoglycolate, a toxic byproduct formed when RuBisCO reacts with oxygen instead of carbon dioxide. mdpi.comyoutube.com This complex pathway involves the chloroplasts, peroxisomes, and mitochondria. youtube.com During photorespiration, there is a nitrogen cycle component where glutamate is converted to 2-oxoglutarate and ammonia in the mitochondria. youtube.com This 2-oxoglutarate is then transported back to the chloroplast to be reaminated, thus linking the photorespiratory carbon and nitrogen cycles directly to the chloroplast's metabolic state. uniumbioscience.com

The production of 2-oxoglutarate for these processes can occur in different cellular compartments, including the mitochondria via the TCA cycle and the cytosol through the action of enzymes like isocitrate dehydrogenase. oup.comuniumbioscience.com The transport of 2-oxoglutarate between these compartments is crucial for maintaining metabolic homeostasis. uniumbioscience.com For example, a 2-oxoglutarate/malate (B86768) translocator in the chloroplast envelope is responsible for importing 2-oxoglutarate from the cytosol for ammonia assimilation. uniumbioscience.com

The assimilation of inorganic nitrogen, primarily in the form of ammonium, into organic molecules is a fundamental process in plants, and 2-oxoglutarate is the primary carbon skeleton for this process. oup.comcdnsciencepub.com The main pathway for ammonium assimilation in higher plants is the GS/GOGAT cycle. uniumbioscience.comcdnsciencepub.com In this cycle, glutamine synthetase (GS) incorporates ammonium into glutamate to form glutamine, and glutamate synthase (GOGAT) then transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate. oup.comuniumbioscience.com

This process directly links nitrogen assimilation to the carbon status of the plant, as the availability of 2-oxoglutarate, derived from photosynthesis and respiration, dictates the rate at which nitrogen can be assimilated. uniumbioscience.com An increase in the rate of photosynthesis and carbon metabolism can lead to higher levels of 2-oxoglutarate, which in turn can stimulate nitrogen assimilation and the synthesis of a wide range of amino acids. uniumbioscience.com

Furthermore, 2-oxoglutarate is a substrate for 2-oxoglutarate-dependent dioxygenases (2-ODDs), a large family of enzymes involved in the biosynthesis of various plant secondary metabolites, including hormones like gibberellins (B7789140) and alkaloids. frontiersin.orgnih.govnih.govmdpi.com Therefore, the metabolism of 2-oxoglutarate not only influences primary nitrogen and amino acid metabolism but also has broader implications for plant growth, development, and defense through its role in secondary metabolism. nih.govresearchgate.net The regulation of 2-oxoglutarate levels is thus critical for coordinating primary and secondary metabolic pathways in response to developmental cues and environmental signals. frontiersin.org

Table 3: Role of 2-Oxoglutarate in Plant Nitrogen and Amino Acid Metabolism

| Process | Cellular Location | Role of 2-Oxoglutarate | Key Enzymes Involved |

|---|---|---|---|

| Primary Nitrogen Assimilation | Chloroplasts/Plastids | Carbon skeleton for the incorporation of ammonium. oup.com | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT). uniumbioscience.com |

| Photorespiration | Mitochondria, Chloroplasts, Peroxisomes | Intermediate in the nitrogen cycle component of photorespiration. uniumbioscience.com | Glycine Decarboxylase Complex, Serine Hydroxymethyltransferase. |

| Amino Acid Biosynthesis | Various | Precursor for the synthesis of glutamate, which is a donor for other amino acids. frontiersin.org | Aminotransferases. |

| Secondary Metabolism | Cytosol | Co-substrate for 2-oxoglutarate-dependent dioxygenases. nih.govmdpi.com | 2-Oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov |

Influence on Plant Growth and Development

2-Oxoglutarate (2-OG), also known as alpha-ketoglutarate (B1197944), is a pivotal intermediate compound at the intersection of carbon and nitrogen metabolism in plants. nih.gov Its availability is crucial for the assimilation of ammonia, a process fundamental to the synthesis of amino acids and, by extension, all nitrogen-containing compounds essential for plant growth. uniumbioscience.com The primary pathway for ammonia assimilation is the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, which requires a steady supply of carbon skeletons in the form of 2-OG. uniumbioscience.comoup.com

Beyond its role in primary nitrogen assimilation, 2-OG serves as an obligatory co-substrate for a large superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govfrontiersin.org These enzymes are integral to the biosynthesis of numerous compounds that regulate plant growth and development, including phytohormones like gibberellins and ethylene. nih.govrsc.org By influencing the production of these hormones, 2-OG indirectly modulates processes such as seed germination, stem elongation, and fruit ripening. nih.gov The diversification and expansion of the 2-ODO superfamily in land plants underscore their importance in enabling complex metabolic pathways that support plant development. rsc.org

Key Roles of 2-Oxoglutarate in Plant Growth

| Metabolic Process | Role of 2-Oxoglutarate | Key Enzymes Involved | Impact on Plant Development | Reference |

|---|---|---|---|---|

| Ammonia Assimilation | Provides the carbon skeleton for incorporating ammonia into amino acids. | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT) | Essential for the synthesis of amino acids, nucleotides, chlorophyll, and other nitrogenous compounds. | uniumbioscience.comoup.com |

| Phytohormone Biosynthesis | Acts as a co-substrate for 2-OG-dependent dioxygenases (2-ODDs). | Gibberellin oxidases, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) | Regulates germination, senescence, fruit ripening, and auxin homeostasis. | nih.govrsc.org |

| Secondary Metabolism | Co-substrate for 2-ODDs in various biosynthetic pathways. | Flavanone 3-hydroxylase (F3H), Flavonol synthase (FLS) | Contributes to the production of flavonoids, alkaloids, and glucosinolates. | nih.govnih.gov |

| Carbon-Nitrogen Sensing | Cellular levels of 2-OG act as a signal for the plant's C/N balance. | Isocitrate Dehydrogenase, 2-OG Dehydrogenase | Coordinates primary metabolic pathways with growth and development signals. | uniumbioscience.comoup.com |

Response to Environmental Stressors

Plants frequently encounter environmental challenges, such as salinity, drought, and pathogen attacks, which can induce oxidative damage and disrupt cellular homeostasis. 2-Oxoglutarate and the enzymes that depend on it are deeply involved in plant defense and adaptation mechanisms. nih.gov The 2-ODD enzyme family, in particular, plays a critical role in the biosynthesis of protective secondary metabolites, including flavonoids and anthocyanins. nih.gov These compounds function as antioxidants, scavenging harmful reactive oxygen species (ROS) that accumulate during stress conditions. semanticscholar.org

For instance, heterologous expression of a 2-ODD gene from Antarctic moss in model plants led to increased accumulation of anthocyanins and flavonols, enhancing tolerance to salinity, drought, UV-B radiation, and oxidative stress. nih.gov This highlights the direct link between 2-OG-dependent pathways and the fortification of plant defenses against abiotic stressors. nih.gov

Furthermore, 2-OG metabolism is itself affected by environmental stress. Oxidative stress can lead to the inhibition of key mitochondrial enzymes. nih.gov For example, 4-hydroxy-2-nonenal, a product of lipid peroxidation under stress, inhibits 2-oxoglutarate-dependent oxygen consumption in mitochondria. nih.gov Research has also shown that under conditions like salt stress, the regulation of glutamate metabolism, which is directly linked to 2-OG, involves coordinated changes in the activities of 2-oxoglutarate-dehydrogenase and glutamate dehydrogenase. researchgate.net Ascorbic acid (Vitamin C), a major plant antioxidant, also functions as a crucial co-factor for 2-ODD enzymes, underpinning their role in stress mitigation. semanticscholar.org

2-Oxoglutarate's Role in Plant Stress Response

| Stress Type | Mechanism Involving 2-Oxoglutarate | Outcome | Reference |

|---|---|---|---|

| Salinity & Drought | Co-substrate for 2-ODDs in flavonoid and anthocyanin biosynthesis pathways. | Enhanced antioxidant capacity and improved tolerance. | nih.gov |

| Oxidative Stress | Inhibition of mitochondrial 2-OG-dependent respiration by lipid peroxidation products. | Potential disruption of mitochondrial metabolism under severe stress. | nih.gov |

| General Abiotic Stress | Involvement of 2-ODDs in the synthesis of protective osmolytes and secondary metabolites. | Helps maintain cellular homeostasis and mitigate damage. | nih.govsemanticscholar.org |

| Salt Stress | Rearrangement of mitochondrial metabolism involving 2-oxoglutarate-dehydrogenase. | Adjustment of glutamate metabolism to adapt to saline conditions. | researchgate.net |

In Mammalian Systems

Compartmentalization of 2-Oxoglutarate Pools (Mitochondrial vs. Cytosolic)

In mammalian cells, 2-oxoglutarate is not uniformly distributed but exists in distinct pools, primarily within the mitochondria and the cytosol. This compartmentalization is crucial for regulating diverse metabolic pathways. The mitochondrial pool is a central hub of cellular respiration, serving as a key intermediate in the TCA cycle where it is oxidized by the 2-oxoglutarate dehydrogenase complex.

The cytosolic and mitochondrial pools are interconnected through specific transporters in the inner mitochondrial membrane. The oxoglutarate carrier (OGC) facilitates the exchange of mitochondrial 2-OG for cytosolic malate. nih.gov This transport is a critical component of the malate-aspartate shuttle (MAS), a major system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria to support oxidative phosphorylation. nih.govnih.gov The activity of the MAS is essential for maintaining the cytosolic NAD+/NADH ratio, which is vital for sustaining high rates of glycolysis. nih.govresearchgate.net

The direction and rate of 2-OG transport between these compartments are influenced by the cell's metabolic state, including the availability of substrates like glucose and the cellular energy demand. nih.govfrontiersin.org This dynamic exchange allows the cell to coordinate cytosolic and mitochondrial metabolism, ensuring that processes like amino acid synthesis, energy production, and the biosynthesis of signaling molecules are properly regulated.

Role in Post-Translational Protein Modifications

2-Oxoglutarate is an indispensable co-substrate for a large and functionally diverse class of enzymes known as α-ketoglutarate-dependent hydroxylases. wikipedia.org These enzymes catalyze a variety of oxidative reactions, with hydroxylation being one of the most prominent. wikipedia.org A critical function of these enzymes is in the post-translational modification of proteins. nih.gov

One of the most well-characterized examples is the hydroxylation of proline and lysine (B10760008) residues during the biosynthesis of collagen. frontiersin.orgwikipedia.org Prolyl-4-hydroxylase and lysyl hydroxylase, both 2-OG-dependent dioxygenases, are essential for the proper folding, stability, and assembly of collagen triple helices. This process is fundamental to the integrity of the extracellular matrix in connective tissues. nih.gov

Beyond collagen synthesis, 2-OG-dependent hydroxylases are involved in numerous other protein modification events that regulate protein function and cellular signaling. nih.gov These modifications can influence protein stability, protein-protein interactions, and subcellular localization. The requirement of 2-OG links the activity of these modifying enzymes directly to the metabolic state of the cell, particularly the TCA cycle. nih.govnih.gov

Functions in Nucleic Acid Modification and Repair

In addition to its role in protein modification, 2-oxoglutarate is a critical cofactor for enzymes that modify and repair nucleic acids, thereby playing a key role in epigenetics and genome maintenance. nih.govresearchgate.net

The Ten-Eleven Translocation (TET) family of enzymes are 2-OG- and Fe(II)-dependent dioxygenases that are central to the process of active DNA demethylation. nih.govrsc.org TET enzymes successively oxidize 5-methylcytosine (B146107) (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). rsc.org These oxidized forms are then recognized and excised by the base-excision repair pathway, ultimately leading to the restoration of an unmethylated cytosine. rsc.org This process is vital for regulating gene expression during development and in disease.

Furthermore, the AlkB family of proteins (including human homologs ALKBH1-8 and FTO) are also 2-OG-dependent dioxygenases that repair alkylated DNA and RNA bases. nih.govresearchgate.net These enzymes remove damaging alkyl groups by oxidative demethylation, a process that directly reverses lesions caused by certain environmental mutagens and endogenous metabolic byproducts. nih.gov For example, ALKBH2 and ALKBH3 are known to repair lesions such as 1-methyladenine (B1486985) and 3-methylcytosine (B1195936) in DNA and RNA. nih.gov The dependence of both TET and AlkB enzymes on 2-oxoglutarate directly links cellular metabolism to epigenetic regulation and the maintenance of genomic integrity. nih.govresearchgate.net

2-Oxoglutarate-Dependent Nucleic Acid Modifying Enzymes

| Enzyme Family | Function | Mechanism | Biological Significance | Reference |

|---|---|---|---|---|